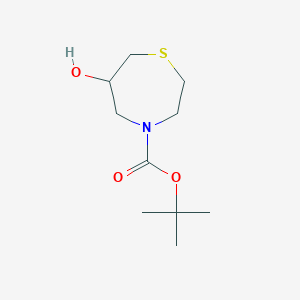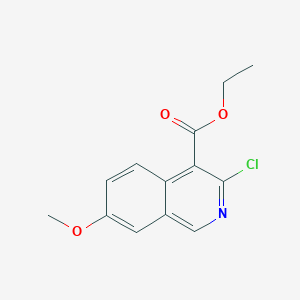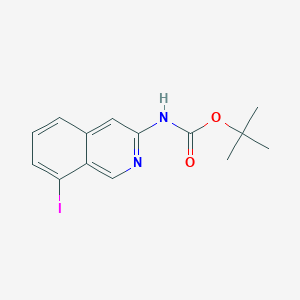
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodoisoquinoline moiety, and a carbamate functional group
Vorbereitungsmethoden
The synthesis of tert-Butyl (8-iodoisoquinolin-3-yl)carbamate typically involves the reaction of 8-iodoisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoisoquinoline moiety can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, providing insights into biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of tert-Butyl (8-iodoisoquinolin-3-yl)carbamate is not well-defined, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The iodoisoquinoline moiety may also interact with aromatic residues in target proteins, contributing to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (8-iodoisoquinolin-3-yl)carbamate can be compared with other carbamate compounds, such as:
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate functional group, used as a protecting group in organic synthesis.
Benzyl carbamate: Another carbamate used as a protecting group, with a benzyl group instead of a tert-butyl group.
Phenyl carbamate: A carbamate with a phenyl group, used in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C14H15IN2O2 |
|---|---|
Molekulargewicht |
370.19 g/mol |
IUPAC-Name |
tert-butyl N-(8-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
OSZJSZMUKXPSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


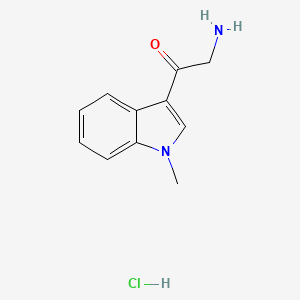
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
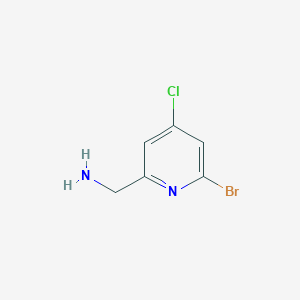
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
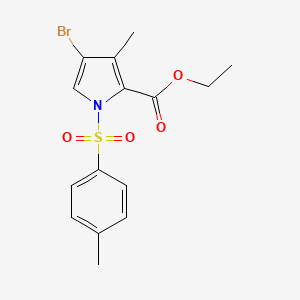
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B15330962.png)

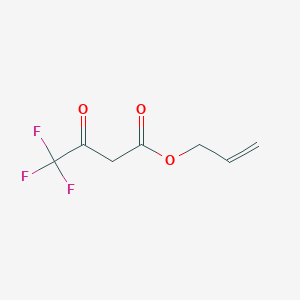
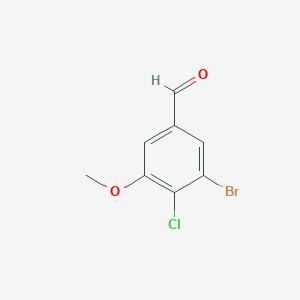
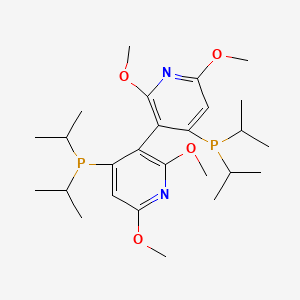
![6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330997.png)
